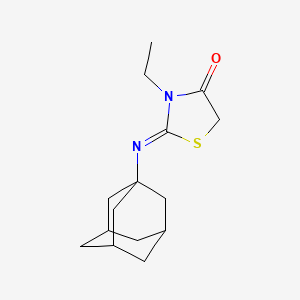![molecular formula C21H17NO3 B4961329 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide](/img/structure/B4961329.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide, also known as MDBFPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MDBFPA belongs to the class of compounds called furanocoumarins, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide is not fully understood. However, studies suggest that this compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been shown to inhibit the activity of several enzymes involved in inflammation and oxidative stress, thereby reducing inflammation and oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of several enzymes involved in inflammation and oxidative stress, thereby reducing inflammation and oxidative damage. Additionally, this compound has been shown to exhibit antiviral activity against hepatitis B virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in a pure form through column chromatography. This compound has also been shown to exhibit significant antitumor activity against various cancer cell lines, making it a promising candidate for further research. However, this compound also has some limitations. Its mechanism of action is not fully understood, and more research is needed to elucidate its biochemical and physiological effects fully.
Direcciones Futuras
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide has significant potential for future research. Some possible future directions include:
1. Investigating the mechanism of action of this compound to gain a better understanding of its biochemical and physiological effects.
2. Studying the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and administration route.
3. Conducting preclinical and clinical trials to evaluate the safety and efficacy of this compound as a potential anticancer agent.
4. Exploring the potential of this compound as an antiviral agent against other viruses.
5. Investigating the potential of this compound as a neuroprotective agent against neurodegenerative diseases.
Conclusion:
This compound is a promising chemical compound with potential therapeutic applications. Its antitumor, anti-inflammatory, antioxidant, and antiviral properties make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in preclinical and clinical trials. The future directions outlined in this paper provide a roadmap for future research on this compound.
Métodos De Síntesis
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide can be synthesized through a multistep process that involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with phenylacetic acid, followed by cyclization and N-acylation. The final product can be purified through column chromatography to obtain a pure form of this compound.
Aplicaciones Científicas De Investigación
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide has been extensively studied for its potential therapeutic applications. Studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound has also been shown to possess anti-inflammatory, antioxidant, and antiviral properties.
Propiedades
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-24-20-12-16-15-9-5-6-10-18(15)25-19(16)13-17(20)22-21(23)11-14-7-3-2-4-8-14/h2-10,12-13H,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSIPTKQTXNBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4961252.png)
![1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane](/img/structure/B4961260.png)
![2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide](/img/structure/B4961278.png)
![2-((1-adamantylmethyl){[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4961289.png)
![3-[5-(1,1-dimethylpropyl)-2-oxocyclohexyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4961290.png)
![N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B4961300.png)
![methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B4961314.png)
![1'-[(5-methyl-2-furyl)methyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4961335.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate](/img/structure/B4961338.png)
![4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B4961339.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4961343.png)
![3-allyl-5-{4-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4961344.png)

